
1-(2-Chloro-3-fluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-3-fluorophenyl)ethanol is an organic compound with the molecular formula C8H8ClFO It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-3-fluorophenyl)ethanol can be synthesized starting from 2-chloro-3-fluoroacetophenone. The primary method involves the reduction of 2-chloro-3-fluoroacetophenone using sodium borohydride as a reducing agent. The reaction is typically carried out in an alcohol solvent, such as methanol or ethanol, at room temperature. The reduction process yields this compound with high efficiency .
Industrial Production Methods: For industrial-scale production, the process may involve the use of biocatalysts. Enzymatic reduction using carbonyl reductase and glucose dehydrogenase has been explored. This method offers advantages such as higher enantioselectivity and milder reaction conditions, making it more environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-3-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-chloro-3-fluoroacetophenone, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction can yield the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: 2-chloro-3-fluoroacetophenone.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(2-Chloro-3-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-fluorophenyl)ethanol involves its interaction with specific molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 1-(3-Chloro-2-fluorophenyl)ethanol
- 2-(3-Chloro-2-fluorophenyl)ethanol
- 1-(2,6-Dichloro-3-fluorophenyl)ethanol
Comparison: 1-(2-Chloro-3-fluorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct chemical reactivity due to the position of the chloro and fluoro substituents .
Properties
Molecular Formula |
C8H8ClFO |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
1-(2-chloro-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5,11H,1H3 |
InChI Key |
KPGKCJKTJSUUJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


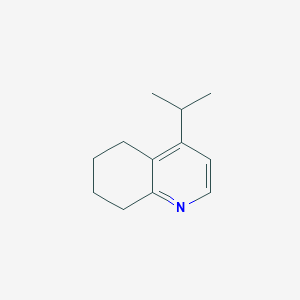
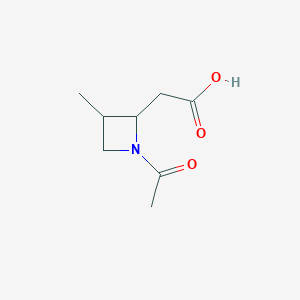
![6,8-Dihydrofuro[3,4-g]quinoxaline](/img/structure/B11913633.png)


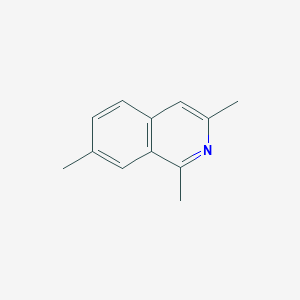

![2-Chloro-8-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913668.png)
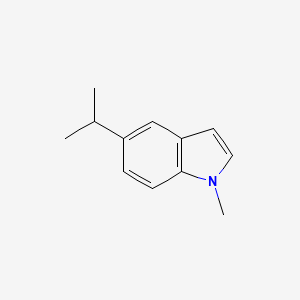
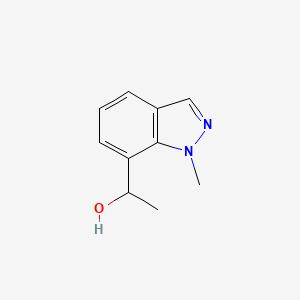
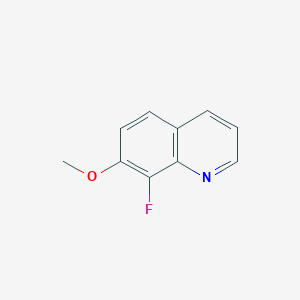

![Furo[3,4-b]quinoxaline](/img/structure/B11913692.png)
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11913706.png)
